molecular formula C6H4BrF5S B1333655 3-Bromophenylsulfur pentafluoride CAS No. 672-30-0

3-Bromophenylsulfur pentafluoride

Cat. No. B1333655
CAS RN: 672-30-0
M. Wt: 283.06 g/mol
InChI Key: QRPMKEUTGAXKSD-UHFFFAOYSA-N
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Description

The compound "3-Bromophenylsulfur pentafluoride" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and reagents that are used in the synthesis and reactions of various organofluorine compounds. For instance, bromine pentafluoride is used as a reagent for the liberation of oxygen from oxides and silicates, which suggests its reactivity and potential use in synthesizing related compounds .

Synthesis Analysis

The synthesis of related compounds involves multiple steps and reagents that could potentially be applied to the synthesis of "this compound". For example, a three-step synthesis process starting from 3-bromobenzotrifluoride is described, which includes regioselective lithiation and subsequent electrophilic substitution . Additionally, bromodifluoro(phenylsulfanyl)methane is used in Friedel–Crafts-type alkylation, indicating the use of bromine and sulfur-containing reagents in synthetic processes . These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

While the molecular structure of "this compound" is not directly analyzed in the papers, the structure of related compounds such as (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate is discussed, including its synthesis and crystallization for X-ray analysis . This suggests that similar techniques could be used to analyze the molecular structure of "this compound".

Chemical Reactions Analysis

The papers describe various chemical reactions involving bromine and sulfur-containing compounds. For instance, the sulfur(VI) fluoride exchange reaction is catalyzed by bifluoride salts for the synthesis of polysulfates and polysulfonates . Additionally, the reaction of polyfluoro-3-chloro(bromo)butenes with sodium hypohalites leads to epoxidation and cleavage of the carbon skeleton . These reactions demonstrate the reactivity of bromine and sulfur in different chemical environments, which could be relevant to the chemical reactions of "this compound".

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are discussed, such as the solubility and melting points of (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate . These properties are important for understanding the behavior and potential applications of "this compound". The handling and storage precautions provided for these compounds also offer insights into the stability and safety considerations for "this compound".

Scientific Research Applications

Oxygen Extraction from Oxides and Silicates

3-Bromophenylsulfur pentafluoride's relatives, such as bromine pentafluoride, have been utilized in oxygen extraction from oxides and silicates for isotopic analysis. This method, involving bromine pentafluoride, provides accurate and quantitative liberation of oxygen from these compounds, which is crucial for isotopic composition studies in geology and geochemistry (Clayton & Mayeda, 1963).

Advancement in “Super-Trifluoromethyl” Arene Chemistry

Arylsulfur pentafluorides, a category to which this compound belongs, have garnered interest in fields like medicine, agrochemicals, and new material development. Their high electronegativity and lipophilicity due to the SF5 group make them notable in synthetic chemistry, impacting the development of “super-trifluoromethyl” arene chemistry and related industries (Umemoto, Garrick, & Saito, 2012).

Reactions and Applications in Organic Chemistry

Perfluoroalkyl derivatives of sulfur, which include compounds like this compound, are studied for their reactions with various organic substrates. These reactions yield products with potential applications in developing new polymers and other organic materials (Banks, Barlow, Haszeldine, & Morton, 1974).

Environmental Impact and Atmospheric Chemistry

Compounds related to this compound, like trifluoromethylsulfur pentafluoride, have been studied for their impact on the environment, particularly their global warming potential. Understanding the behavior of these compounds, such as their atmospheric lifetime and interaction with other atmospheric components, is essential in environmental sciences (Hirota, Kawasima, & Ajiki, 2017).

Removal of Radioactive Elements

Compounds similar to this compound are used in techniques for removing radon and radon daughters from air, converting these radioelements into nonvolatile ions and compounds. This application is particularly relevant in fields like nuclear science and environmental safety (Stein, 1972).

Safety and Hazards

The compound is classified as a combustible liquid. It can cause skin and eye irritation and may cause respiratory irritation . It’s recommended to handle the compound with protective gloves, eye protection, and face protection. In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

Mechanism of Action

Target of Action

3-Bromophenylsulfur pentafluoride, also known as 1-BROMO-3-(PENTAFLUOROSULFANYL)BENZENE, is a sulfur-containing organic compound with strong electrophilic properties.

Mode of Action

, it can be inferred that it may interact with nucleophilic sites in biological molecules.

Pharmacokinetics

. Therefore, the impact of these properties on the bioavailability of the compound remains unknown.

properties

IUPAC Name

(3-bromophenyl)-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF5S/c7-5-2-1-3-6(4-5)13(8,9,10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPMKEUTGAXKSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381311
Record name 3-Bromophenylsulfur pentafluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

672-30-0
Record name 3-Bromophenylsulfur pentafluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Bromophenyl)sulfur pentafluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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